molecular formula C10H12N2 B11919221 3-Isopropylimidazo[1,2-A]pyridine

3-Isopropylimidazo[1,2-A]pyridine

Cat. No.: B11919221
M. Wt: 160.22 g/mol
InChI Key: LFBIZWHBZRUSCW-UHFFFAOYSA-N
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Description

3-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with an isopropyl group attached to the third position of the imidazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminopyridine with isobutyraldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of environmentally benign solvents and catalysts is also emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropylimidazo[1,2-A]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This structural feature may also affect the compound’s metabolic stability and pharmacokinetic properties, making it a valuable scaffold for drug development .

Biological Activity

3-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused ring system combining imidazole and pyridine, with an isopropyl group contributing to its unique chemical properties. The presence of the isopropyl group enhances lipophilicity, which can influence interactions with biological targets.

Property Details
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural FeaturesFused imidazole and pyridine rings

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity as an agonist or antagonist, influencing various cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and functional groups present on the compound.

Antimicrobial Activity

Research has indicated that imidazo[1,2-A]pyridine derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) with minimal inhibitory concentrations (MIC) ranging from 0.07 to 2.2 μM. These compounds demonstrated non-cytotoxicity against VERO cell lines (IC50 >128 μM), suggesting a favorable safety profile for further development .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that modifications to the imidazo[1,2-A]pyridine core can enhance anticancer activity against various cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The most potent derivatives exhibited MIC values as low as 0.003 μM against cancer cells while maintaining low toxicity levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the imidazo[1,2-A]pyridine scaffold can significantly impact its pharmacological properties:

Derivative Activity MIC (μM)
3-CarboxylatesAntimicrobial0.003 - 0.05
Benzyl amidesAnticancer≤0.006
OxoacetamidesModerate activityVaries

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Study on Anti-TB Activity: A series of synthesized compounds were tested against both replicating and non-replicating Mycobacterium tuberculosis. The best-performing compounds showed MIC values significantly lower than those of existing treatments, indicating potential for new TB therapies .
  • Anticancer Evaluation: In vitro studies demonstrated that specific derivatives significantly inhibited the growth of cancer cell lines while exhibiting low toxicity levels compared to standard chemotherapeutics. This suggests that these compounds could serve as promising candidates for developing new anticancer agents .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h3-8H,1-2H3

InChI Key

LFBIZWHBZRUSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C2N1C=CC=C2

Origin of Product

United States

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